O,O-Diethyl
Overview
Description
O,O-Diethyl is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a pesticide and insecticide due to its effectiveness in controlling a wide range of pests. The compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O-Diethyl can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with sulfur and triethylamine under solvent-free conditions using microwave irradiation . Another method involves the reaction of this compound phosphorochloridothioate with 2-chloroquinolin-3-ylmethanol derivatives in the presence of sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced through the reaction of diethyl phosphite with sulfur and triethylamine under controlled conditions. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in a solvent-free environment to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions with alkyl halides in the presence of a base, forming phosphorothioates.
Major Products
The major products formed from these reactions include hydroperoxides, phosphorothioates, and other organophosphorus derivatives.
Scientific Research Applications
O,O-Diethyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is used in studies related to enzyme inhibition and the nervous system.
Industry: It is used in the production of agricultural chemicals and pest control products.
Mechanism of Action
O,O-Diethyl exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the insect . The molecular targets involved in this mechanism include acetylcholinesterase and voltage-gated sodium channels .
Comparison with Similar Compounds
O,O-Diethyl is similar to other organophosphorus compounds such as diazinon and malathion. it is unique in its specific mode of action and its effectiveness in controlling a broad spectrum of pests. Similar compounds include:
Diazinon: Another organophosphorus pesticide with a similar mechanism of action.
Malathion: A widely used organophosphorus insecticide with a broader spectrum of activity.
Properties
IUPAC Name |
azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKZCJDWXXWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(O)OCC.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560421 | |
Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-16-9 | |
Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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